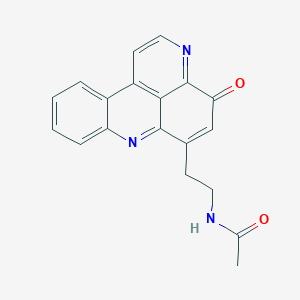

Cystodytin J

Beschreibung

Cystodytin J is a pyridoacridine alkaloid isolated from marine ascidians, notably Cystodytes spp. and Lissoclinum notti . Structurally, it features a tetracyclic pyrido[4,3,2-mn]acridin-4-one core with a substituted N-14 side chain (e.g., a 3-phenylpropanamide group) . This compound exhibits potent cytotoxic activity against cancer cell lines, such as HCT-116 (IC50: 1.6 µM) and xrs-6 (IC50: 135.6 µM), and inhibits topoisomerase II-mediated DNA decatenation (IC50: 8.4 µM) . Its mechanism of action involves DNA intercalation and reactive oxygen species (ROS) generation, though its DNA binding affinity (Kapp ~1.5 × 10<sup>6</sup> M<sup>−1</sup>) is lower than that of structurally related styelsamines .

Eigenschaften

CAS-Nummer |

158734-25-9 |

|---|---|

Molekularformel |

C19H15N3O2 |

Molekulargewicht |

317.3 g/mol |

IUPAC-Name |

N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide |

InChI |

InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23) |

InChI-Schlüssel |

KMNRTBJOBIPNKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Cystodytin J umfasst mehrere Schritte, die in der Regel mit der Herstellung von Kynuramin-Dihydrobromid beginnen. Dieses Zwischenprodukt durchläuft eine Reihe von Reaktionen, um das Pyridoacridin-Gerüst zu bilden. Der Syntheseweg beinhaltet Modifikationen entweder an C-12 oder N-14 der Ethylamin-Seitenkette

Analyse Chemischer Reaktionen

Cystodytin J unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Iminoquinon-Derivaten führen, während die Reduktion Amin-Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, sich in die DNA zu interkalieren, wodurch die normale Funktion des DNA-Moleküls gestört wird. Diese Interkalation kann die Aktivität von Enzymen wie Topoisomerase II hemmen, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt. Die Zytotoxizität der Verbindung wird auch auf die Entstehung reaktiver Sauerstoffspezies (ROS) zurückgeführt, die oxidativen Schaden an zellulären Komponenten verursachen können.

Wirkmechanismus

The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

DNA binding ≠ cytotoxicity : Styelsamines bind DNA more strongly, but this compound’s ROS-mediated mechanisms compensate, yielding comparable GI50 values in select cell lines .

Side-chain engineering : Bulky N-14 substituents (e.g., 3-phenylpropanamide) enhance both clogP and antiproliferative activity, suggesting a balance between lipophilicity and target engagement .

Natural vs. synthetic analogues : Natural cystodytins (A, J) marginally outperform synthetic derivatives in DNA binding, but synthetic modifications improve solubility and selectivity .

Q & A

Q. How is Cystodytin J isolated and purified from marine organisms, and what methodological challenges arise during this process?

this compound is isolated from marine ascidians (Cystodytes sp.) via a multi-step process:

Extraction : Organic solvents (e.g., CH₂Cl₂:MeOH) are used to extract crude fractions from freeze-dried specimens .

Chromatography : Diaion HP-20 columns and semi-preparative HPLC (RP-18 columns) with gradient elution (H₂O:MeCN or H₂O:MeOH) separate compounds based on polarity .

Purification : Final purification employs HPLC-PDA-ELSD to isolate this compound, yielding 1–5 mg per kg of biomass .

Challenges : Low natural abundance, co-elution with structurally similar analogs (e.g., cystodytin B/E/G), and degradation during solvent evaporation .

Q. What spectroscopic and computational techniques are critical for determining this compound’s structure?

- 1D/2D NMR : Assigns proton (δH 3.64 for H-1’, δH 1.22 for H-2’) and carbon signals (e.g., C-12 at δC 74.51) via COSY, HSQC, and HMBC correlations .

- HRESIMS : Confirms molecular formula (e.g., [M + H]⁺ at m/z 469.2345) .

- ECD Spectroscopy : Determines absolute configuration at chiral centers (e.g., C-12) using density functional theory (DFT) calculations .

Table 1 : Key NMR Data for this compound (DMSO-d₆)

| Position | δH (ppm) | δC (ppm) | Correlation (HMBC) |

|---|---|---|---|

| C-12 | - | 74.51 | H-1’ (δH 3.64) |

| H-1’ | 3.64 (m) | 65.8 | C-12 |

Q. What are the standard synthetic routes for this compound and its analogs?

- Core Synthesis : React N-(3,4-dihydroxyphenethyl)palmitamide with kynuramine dihydrobromide in methanol, catalyzed by CeCl₃·7H₂O and Ag₂O .

- Purification : RP-HPLC (16% yield) after column chromatography .

- Analog Design : N-acylation and side-chain modifications improve DNA-binding affinity .

Advanced Research Questions

Q. How does this compound interact with DNA and inhibit Topoisomerase II (Topo II)?

this compound intercalates into DNA via its planar pentacyclic core, disrupting Topo II-mediated DNA decatenation. Key findings:

- DNA Binding : Strong intercalation (Kd = 0.8 µM) confirmed via ethidium displacement assays .

- Topo II Inhibition : IC₅₀ of 1.2 µM in kinetoplast DNA assays; correlates with cytotoxicity in colon cancer cells (IC₅₀ = 0.9 µM) .

- Mechanism : Stabilizes Topo II-DNA cleavage complexes, inducing apoptosis via caspase-3 activation .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Standardization : Use identical cell lines (e.g., HT-29 colon cancer) and assay conditions (e.g., 48-hr exposure) .

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate Topo II inhibition via gel-based decatenation assays .

Q. What strategies optimize synthetic yield and purity of this compound analogs?

Q. What in vitro models best evaluate this compound’s antitumor activity?

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Q. What challenges arise in reproducing this compound’s reported bioactivity?

Q. How can multi-omics data clarify this compound’s mechanisms beyond DNA intercalation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.